Temiverine vs. Tolterodine and Vamicamide: Superior Maximum Inhibition of Electrically-Evoked Human Detrusor Contractions
Temiverine significantly suppressed the atropine-resistant component of electrically-evoked human detrusor contractions, whereas tolterodine and vamicamide were without effect under identical conditions [1]. At 10 micromol/L, temiverine inhibited contractions induced by electrical field stimulation in the presence of 1 micromol/L atropine, while tolterodine and vamicamide produced no significant inhibition at any frequency tested (2–60 Hz) [1].
| Evidence Dimension | Inhibition of atropine-resistant electrical field stimulation-evoked human detrusor contraction |
|---|---|
| Target Compound Data | Significant inhibition observed at 10 micromol/L across all stimulation frequencies (2–60 Hz) |
| Comparator Or Baseline | Tolterodine (1–10 micromol/L) and vamicamide (1–10 micromol/L): no significant inhibition at any frequency |
| Quantified Difference | Qualitative difference: temiverine inhibited atropine-resistant component; comparators did not |
| Conditions | Human isolated detrusor strips; organ-bath technique; electrical field stimulation (2–60 Hz) with 1 micromol/L atropine pretreatment |
Why This Matters
This demonstrates that temiverine uniquely inhibits non-cholinergic (calcium-mediated) contractile pathways, enabling researchers to dissect cholinergic vs. non-cholinergic components of bladder contraction in a way that single-mechanism antimuscarinics cannot.
- [1] Yono M, Yoshida M, Takahashi W, Inadome A, Ueda S. Comparison of the effects of novel antimuscarinic drugs on human detrusor smooth muscle. BJU Int. 2000 Oct;86(6):719-25. doi:10.1046/j.1464-410x.2000.00892.x View Source
